molecular formula C27H30N2O6 B12204100 1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one

1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one

Cat. No.: B12204100
M. Wt: 478.5 g/mol
InChI Key: XQUXLJNTEUUIHS-UHFFFAOYSA-N
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Description

1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound that belongs to the class of spirochromenes Spirochromenes are known for their unique structural features, which include a spiro-connected chromene and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene and piperidine precursors, followed by their spiro-connection through a series of condensation and cyclization reactions. Common reagents used in these reactions include acetyl chloride, phenylmorpholine, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spiro-connected ring system and are known for their diverse biological activities.

    Spirochromanones: Similar to spirochromenes, these compounds have a spiro-connected chromanone ring system and exhibit various pharmacological properties.

    Morpholine Derivatives: Compounds containing the morpholine ring are widely studied for their medicinal chemistry applications.

Uniqueness

1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C27H30N2O6/c1-19(30)28-11-9-27(10-12-28)16-23(31)22-8-7-21(15-24(22)35-27)34-18-26(32)29-13-14-33-25(17-29)20-5-3-2-4-6-20/h2-8,15,25H,9-14,16-18H2,1H3

InChI Key

XQUXLJNTEUUIHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOC(C4)C5=CC=CC=C5

Origin of Product

United States

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